molecular formula C11H10BrClN2 B1503229 7-Bromo-4-chloro-2-isopropylquinazoline CAS No. 887592-14-5

7-Bromo-4-chloro-2-isopropylquinazoline

Cat. No.: B1503229
CAS No.: 887592-14-5
M. Wt: 285.57 g/mol
InChI Key: UKVPMUMFQNOIJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-isopropylquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and chlorination of quinazoline derivatives . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-2-isopropylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

7-bromo-4-chloro-2-propan-2-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2/c1-6(2)11-14-9-5-7(12)3-4-8(9)10(13)15-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVPMUMFQNOIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695408
Record name 7-Bromo-4-chloro-2-(propan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-14-5
Record name 7-Bromo-4-chloro-2-(propan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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